Acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)oxy)-, ethyl ester
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Overview
Description
BRN 4551103 is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable substance in multiple fields.
Preparation Methods
The synthesis of BRN 4551103 involves specific synthetic routes and reaction conditions. One common method includes the reaction of benzo[b]thiophene with an alkali metal chloride under controlled conditions . Industrial production methods may vary, but they typically involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
BRN 4551103 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BRN 4551103 has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, facilitating the formation of desired products.
Biology: It plays a role in biological studies, particularly in understanding cellular processes and interactions.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry: It is utilized in the production of various industrial products, contributing to advancements in technology and manufacturing .
Mechanism of Action
The mechanism of action of BRN 4551103 involves its interaction with specific molecular targets and pathways. It may act as a catalyst or inhibitor in various biochemical processes, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
BRN 4551103 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chlorobenzo[b]thiophene-2-carboxylic acid: Known for its reactivity and applications in organic synthesis.
Boron reagents: Used in Suzuki–Miyaura coupling reactions, these compounds share some reactivity characteristics with BRN 4551103.
BRN 4551103 stands out due to its specific properties and versatility in various applications.
Properties
CAS No. |
91119-52-7 |
---|---|
Molecular Formula |
C15H18N2O5 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
ethyl 2-[(Z)-1-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)ethylideneamino]oxyacetate |
InChI |
InChI=1S/C15H18N2O5/c1-4-20-15(19)9-22-16-10(2)11-5-6-13-12(7-11)17(3)14(18)8-21-13/h5-7H,4,8-9H2,1-3H3/b16-10- |
InChI Key |
XDNOHQOOAMZWMJ-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC(=O)CO/N=C(/C)\C1=CC2=C(C=C1)OCC(=O)N2C |
Canonical SMILES |
CCOC(=O)CON=C(C)C1=CC2=C(C=C1)OCC(=O)N2C |
Origin of Product |
United States |
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